molecular formula C13H18N2 B3274623 4-Benzyl-4,7-diazaspiro[2.5]octane CAS No. 611235-29-1

4-Benzyl-4,7-diazaspiro[2.5]octane

Cat. No.: B3274623
CAS No.: 611235-29-1
M. Wt: 202.3 g/mol
InChI Key: CSELKLIMQOUJMY-UHFFFAOYSA-N
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Description

4-Benzyl-4,7-diazaspiro[2.5]octane is a heterocyclic compound characterized by a spiro linkage between a diazaspiro octane ring and a benzyl group. This compound is of significant interest in medicinal chemistry due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-4,7-diazaspiro[2.5]octane typically involves the cyclization of appropriate precursors. One common method starts with the reaction of benzylamine with ethyl bromoacetate to form 2-(benzylamino)ethyl acetate. This intermediate is then reacted with 1-aminocyclopropane carboxylic acid to yield the desired spiro compound through cyclization and reduction steps .

Industrial Production Methods: For large-scale production, the process is optimized to ensure high yield and purity. The use of environmentally friendly solvents and reagents, along with efficient purification techniques, is emphasized to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 4-Benzyl-4,7-diazaspiro[2.5]octane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride and alkyl halides in aprotic solvents.

Major Products Formed:

Scientific Research Applications

4-Benzyl-4,7-diazaspiro[2.5]octane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Benzyl-4,7-diazaspiro[2.5]octane involves its interaction with specific molecular targets. It is believed to act as a ligand for certain receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating neurotransmitter systems .

Comparison with Similar Compounds

  • 7-Benzyl-4,7-diazaspiro[2.5]octane
  • 4,7-Diazaspiro[2.5]octane-5,8-dione

Comparison: 4-Benzyl-4,7-diazaspiro[2.5]octane is unique due to its specific benzyl substitution, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity patterns and potential biological activities, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

4-benzyl-4,7-diazaspiro[2.5]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-2-4-12(5-3-1)10-15-9-8-14-11-13(15)6-7-13/h1-5,14H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSELKLIMQOUJMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNCCN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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